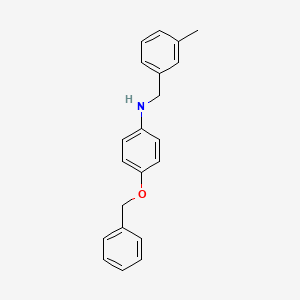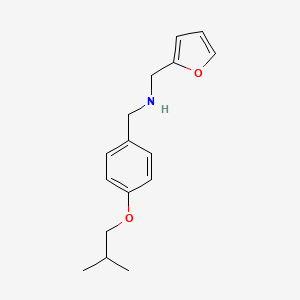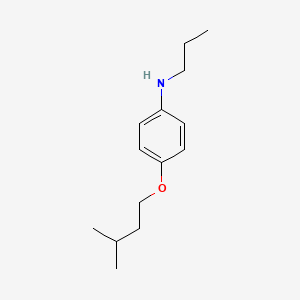
N-(2-Chlorobenzyl)-4-isobutoxyaniline
Overview
Description
N-(2-Chlorobenzyl)-4-isobutoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a 2-chlorobenzyl group and an isobutoxy group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-4-isobutoxyaniline typically involves the reaction of 2-chlorobenzyl chloride with 4-isobutoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-4-isobutoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
N-(2-Chlorobenzyl)-4-isobutoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . The compound binds to the active site of the enzyme, thereby inhibiting its activity and affecting the metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-substituted hydroxamate: Another compound with a similar structure but different functional groups.
4-Isobutoxyaniline: Lacks the 2-chlorobenzyl group but shares the isobutoxy group.
2-Chlorobenzyl chloride: Contains the 2-chlorobenzyl group but lacks the aniline core.
Uniqueness
N-(2-Chlorobenzyl)-4-isobutoxyaniline is unique due to the combination of the 2-chlorobenzyl and isobutoxy groups attached to the aniline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)12-20-16-9-7-15(8-10-16)19-11-14-5-3-4-6-17(14)18/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWRAYAVKZESID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)
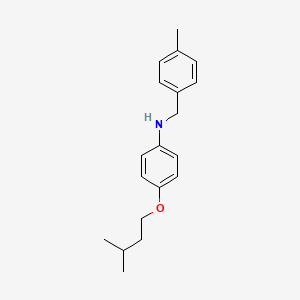
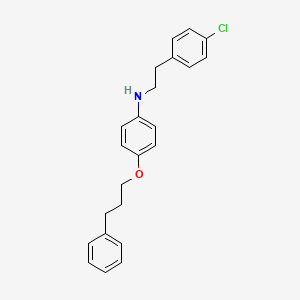
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)
![2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385447.png)
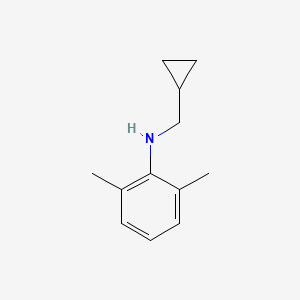
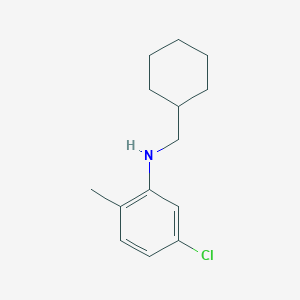
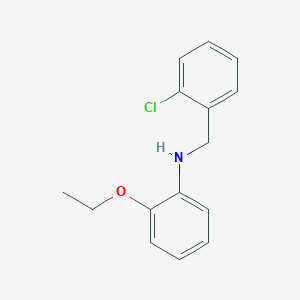
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
